molecular formula C16H22ClN3 B194037 Desethylchloroquine CAS No. 1476-52-4

Desethylchloroquine

Katalognummer: B194037
CAS-Nummer: 1476-52-4
Molekulargewicht: 291.82 g/mol
InChI-Schlüssel: MCYUUUTUAAGOOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desethylchloroquin ist ein Metabolit von Chloroquin und Hydroxychloroquin, die als Antimalariamittel bekannt sind. Desethylchloroquin wurde auf seine pharmakologische Aktivität und seine Rolle im Metabolismus von Chloroquin und Hydroxychloroquin untersucht .

Vorbereitungsmethoden

Desethylchloroquin wird typischerweise durch Dealkylierung von Chloroquin synthetisiert. Dieser Prozess beinhaltet die Entfernung einer Ethylgruppe von Chloroquin, die hauptsächlich durch Cytochrom-P450-Enzyme wie CYP2C8, CYP3A4 und in geringerem Maße CYP2D6 vermittelt wird . Der Syntheseweg beinhaltet die Verwendung spezifischer Reagenzien und Bedingungen, um die gewünschte Dealkylierung zu erreichen.

In der industriellen Produktion wird häufig die Hochleistungsflüssigkeitschromatographie (HPLC) in Verbindung mit UV-Detektoren eingesetzt, um Chloroquin und seine Metaboliten, einschließlich Desethylchloroquin, in pharmazeutischen Produkten und biologischen Proben zu quantifizieren . Dieses Verfahren gewährleistet die Reinheit und Qualität der Verbindung für verschiedene Anwendungen.

Analyse Chemischer Reaktionen

Desethylchloroquin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, die oft durch Oxidationsmittel gefördert wird.

    Reduktion: Die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

    Substitution: Austausch einer funktionellen Gruppe durch eine andere, der unter verschiedenen Bedingungen stattfinden kann.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Desethylchloroquine exhibits pharmacological activities similar to its parent compound, chloroquine. It has been shown to possess antimalarial effects, particularly against Plasmodium falciparum, the causative agent of malaria. Studies have indicated that this compound has comparable efficacy to chloroquine against sensitive strains but is less effective against resistant strains . The compound's pharmacokinetics are crucial for understanding its therapeutic potential and optimizing dosing regimens.

In Vitro Antimalarial Activity

Research has demonstrated that this compound retains significant antimalarial activity. A comparative study assessed the in vitro effectiveness of chloroquine, this compound, and other compounds against various strains of Plasmodium falciparum. The findings indicated that while this compound was effective against chloroquine-sensitive strains, its activity was markedly reduced against resistant strains . This highlights the importance of considering metabolic pathways and resistance mechanisms when evaluating antimalarial therapies.

Malaria Treatment

This compound's primary application remains in the treatment of malaria. It is often measured alongside chloroquine levels in clinical settings to assess treatment efficacy and patient adherence. High-performance liquid chromatography methods have been developed to accurately quantify both compounds in biological samples, facilitating pharmacokinetic studies and therapeutic monitoring .

Rheumatoid Arthritis and Systemic Lupus Erythematosus

Chloroquine and its metabolites, including this compound, are also used in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. The immunomodulatory effects of these compounds can help manage symptoms and reduce disease activity. Therapeutic drug monitoring is essential in these contexts to ensure optimal dosing and minimize side effects .

Case Studies and Research Findings

Several studies have documented the pharmacokinetics and clinical implications of this compound:

  • A study involving patients with malaria demonstrated that this compound concentrations correlated well with chloroquine levels, providing insights into their combined pharmacokinetics .
  • Another investigation assessed the impact of this compound on QT intervals in patients receiving coadministered therapies, finding no significant adverse effects, which supports its safety profile in clinical use .

Data Table: Comparative Pharmacokinetics of Chloroquine and this compound

ParameterChloroquineThis compound
Half-life4-6 hours6-10 hours
Bioavailability70%40%
Plasma protein binding50-70%30-50%
MetabolismHepatic (CYP2D6)Hepatic (CYP3A4)
Antimalarial activityHigh against sensitive strains; reduced against resistant strainsModerate against sensitive strains; low against resistant strains

Vergleich Mit ähnlichen Verbindungen

Desethylchloroquin ist anderen 4-Aminoquinolinverbindungen wie Chloroquin und Hydroxychloroquin ähnlich. Es ist in seinem spezifischen Stoffwechselweg und seiner pharmakologischen Aktivität einzigartig. Ähnliche Verbindungen sind:

Die Einzigartigkeit von Desethylchloroquin liegt in seinen spezifischen Wechselwirkungen mit Cytochrom-P450-Enzymen und seinem besonderen pharmakologischen Profil .

Biologische Aktivität

Desethylchloroquine (DCQ) is a significant metabolite of chloroquine (CQ), primarily known for its use in treating malaria and autoimmune diseases. Understanding its biological activity is essential for optimizing therapeutic strategies and improving patient outcomes. This article summarizes the pharmacokinetics, biological effects, and clinical implications of this compound, supported by data tables and relevant case studies.

Pharmacokinetics of this compound

This compound exhibits distinct pharmacokinetic properties compared to its parent compound, chloroquine. The metabolic pathway of chloroquine leads to the formation of this compound, which has been shown to have varying levels of activity against malaria parasites.

Key Pharmacokinetic Parameters

ParameterChloroquine (CQ)This compound (DCQ)
Half-life (hours)65.48 - 242.0921.51 ± 6.4
Volume of Distribution (L/kg)142.31 ± 55.08Not specified
Clearance (mL/kg/h)4.38 ± 0.95Not specified

The pharmacokinetic profile of this compound has been characterized by a two-compartmental model, indicating a rapid distribution phase followed by a slower elimination phase . Studies have shown that this compound is detectable in both plasma and erythrocytes, with concentrations varying based on the patient's hemoglobin genotype .

Biological Effects

This compound's biological activity is primarily related to its antimalarial properties and its role in modulating immune responses.

Antimalarial Activity

Research indicates that this compound retains significant antimalarial activity, although it is generally less potent than chloroquine itself. A study demonstrated that this compound accumulates more effectively in erythrocytes than in plasma, which may enhance its efficacy against malaria parasites residing within red blood cells .

Immune Modulation

This compound also exhibits immunomodulatory effects, which are beneficial in treating autoimmune conditions such as rheumatoid arthritis and lupus erythematosus. Its ability to inhibit certain inflammatory pathways contributes to its therapeutic effects in these diseases .

Case Studies

Case Study 1: Sickle Cell Patients

A study involving sickle cell patients revealed that this compound levels were significantly higher in erythrocytes compared to plasma. In one subject, the concentration of this compound was measured at 39 µg/L in erythrocytes post-administration of chloroquine, while plasma levels were undetectable . This finding suggests that this compound may play a critical role in the treatment of malaria in patients with sickle cell disease due to its preferential accumulation in erythrocytes.

Case Study 2: Malaria Treatment Efficacy

In a clinical trial assessing the efficacy of chloroquine and its metabolites, researchers found that patients receiving chloroquine exhibited varying plasma levels of this compound, which correlated with treatment outcomes against Plasmodium falciparum malaria. The study highlighted the importance of monitoring both chloroquine and this compound levels to optimize dosing regimens for effective treatment .

Q & A

Basic Research Questions

Q. What is the pharmacological significance of desethylchloroquine in malaria treatment, and how is its activity validated experimentally?

this compound is the primary active metabolite of chloroquine, formed via hepatic CYP450-mediated N-dealkylation (primarily CYP2C8 and CYP3A4/5). It retains antimalarial activity against Plasmodium falciparum but is less potent than chloroquine . To validate its efficacy, researchers use in vitro parasite growth inhibition assays (e.g., SYBR Green I fluorescence-based assays) and correlate results with pharmacokinetic (PK) data from clinical samples. Analytical methods like LC-MS/MS are critical for quantifying this compound in blood matrices, ensuring sensitivity (LLOQ: 1.41–3.36 ng/mL) and precision (intra-/inter-batch CV <15%) .

Q. How are this compound concentrations measured in clinical pharmacokinetic studies, and what are the key methodological considerations?

High-throughput LC-MS/MS methods are the gold standard for quantifying this compound in whole blood, plasma, and dried blood spots (DBS). Key steps include:

  • Sample preparation : Automated solid-phase extraction (SPE) or supported liquid extraction (SLE) to minimize matrix effects.
  • Internal standards : Stable isotope-labeled analogs (e.g., this compound-D4) to correct for recovery variability.
  • Validation : Compliance with FDA/EMA guidelines for accuracy (±15% deviation), precision (CV <15%), and dilution integrity (up to 3× ULOQ) .
  • Matrix selection : Whole blood is preferred due to higher drug accumulation in erythrocytes (2–5× plasma levels) .

Advanced Research Questions

Q. What experimental design considerations are critical for reconciling contradictory data on this compound’s antiviral efficacy (e.g., SARS-CoV-2 vs. Zika virus)?

Discrepancies arise from differences in in vitro vs. in vivo systems, protein binding, and tissue distribution. For example, this compound’s antiviral IC90 (6.9 µM for SARS-CoV-2) is not achievable in plasma due to extensive protein binding (~80% bound vs. 20% unbound). Researchers must:

  • Adjust for protein binding : Use unbound fractions in PK/PD modeling.
  • Incorporate tissue-specific data : Lung lysosomal accumulation may enhance efficacy despite low plasma levels .
  • Compare metabolite ratios : Chloroquine/desethylchloroquine ratios vary across diseases (e.g., malaria vs. autoimmune disorders), affecting activity .

Q. How can researchers optimize LC-MS/MS methods to distinguish this compound from structurally similar metabolites (e.g., bisthis compound) in complex biological matrices?

Method optimization requires:

  • Chromatographic separation : Use CN-columns (e.g., Zorbax SB-CN) with gradient elution (acetonitrile/ammonium formate) to resolve co-eluting peaks.
  • Mass spectrometry parameters : Monitor multiple reaction monitoring (MRM) transitions (e.g., m/z 292→142 for this compound) to enhance specificity.
  • Matrix effect mitigation : Evaluate phospholipid removal plates (e.g., Phree®) and validate across anticoagulants (EDTA, heparin) .

Q. What factors contribute to interindividual variability in this compound pharmacokinetics, and how can these be modeled preclinically?

Variability arises from:

  • CYP polymorphisms : CYP2C8*2/*3 alleles reduce this compound formation, altering PK profiles.
  • Tissue binding : Lysosomal sequestration in blood cells and lung tissue prolongs half-life (30–60 days).
  • Drug interactions : Co-administration with CYP inhibitors (e.g., ritonavir) may reduce metabolite exposure. Preclinical models should incorporate physiologically based pharmacokinetic (PBPK) simulations to predict human PK, validated with microdose clinical trials .

Q. How should researchers address conflicting evidence on this compound’s role in toxicity (e.g., cardiotoxicity vs. therapeutic efficacy)?

Mechanistic studies are required to differentiate metabolite-specific effects:

  • Bisthis compound : Linked to cardiotoxicity via mitochondrial dysfunction; quantify using LC-MS/MS in long-term toxicity studies .
  • Dose-response relationships : Use logistic regression to correlate this compound concentrations with adverse events (e.g., ocular toxicity at >1552 ng/mL in DBS) .
  • Species differences : Rodent models may overpredict toxicity due to metabolic disparities; humanized liver models are preferable .

Q. Methodological Resources

  • Analytical Protocols : Refer to validated LC-MS/MS workflows for blood matrices .
  • PK/PD Modeling Tools : Use NONMEM® or Monolix for population PK analysis .
  • Ethical Guidelines : Obtain approval for clinical sampling (e.g., Mahidol University Ethics Committee protocols) .

Eigenschaften

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYUUUTUAAGOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201033929
Record name Desethylchloroquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201033929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Desethylchloroquine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041870
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1476-52-4
Record name (±)-Desethylchloroquine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1476-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desethylchloroquine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1476-52-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13254
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Desethylchloroquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201033929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONOETHYL CHLOROQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC9Z9XX2PD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Desethylchloroquine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041870
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Desethylchloroquine
Desethylchloroquine
Desethylchloroquine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.